N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopropyl group: This step involves the reaction of the benzo[c][1,2,5]thiadiazole core with cyclopropyl-containing reagents.
Attachment of the thiophen-3-ylmethyl group: This step is typically carried out using thiophen-3-ylmethyl halides or similar reagents under suitable conditions to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophen-3-ylmethyl group, using suitable nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Thiophene-containing compounds: These compounds contain the thiophene ring but may have different functional groups attached.
Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group but may have different core structures.
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(11-1-4-13-14(7-11)17-21-16-13)18(12-2-3-12)8-10-5-6-20-9-10/h1,4-7,9,12H,2-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPHNFXPCOBSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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